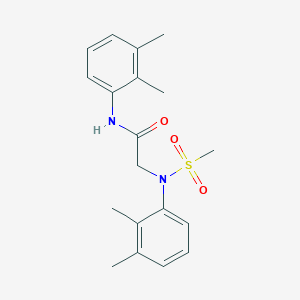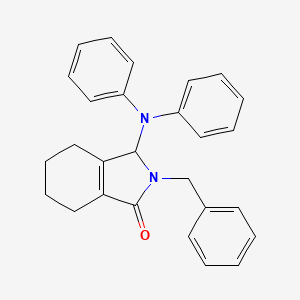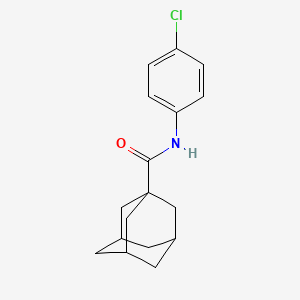
N-(4-chlorophenyl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a 4-chlorophenyl group and a carboxamide functional group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-chloroaniline in the presence of a coupling agent. One common method uses phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts. The reaction is carried out by heating the mixture at 80°C for 8 hours, resulting in yields ranging from 54% to 87% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of N-(4-chlorophenyl)adamantane-1-amine.
Substitution: Formation of various substituted adamantane derivatives.
科学研究应用
N-(4-chlorophenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and viral infections.
作用机制
The mechanism of action of N-(4-chlorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate neurotransmitter systems in the brain, providing therapeutic benefits for neurological conditions .
相似化合物的比较
Similar Compounds
- N-(4-chlorophenethyl)-1-adamantanecarboxamide
- N-phenyladamantane-1-carboxamide
- N-(4-bromophenyl)adamantane-1-carboxamide
Uniqueness
N-(4-chlorophenyl)adamantane-1-carboxamide stands out due to the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
289.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20ClNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
InChI 键 |
XOFZUDKYCSEZHT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
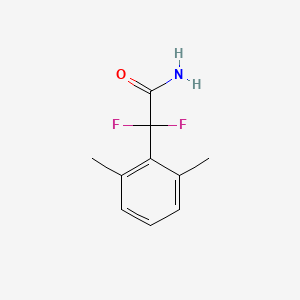

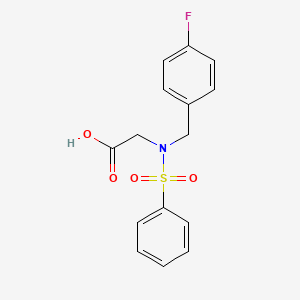

![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
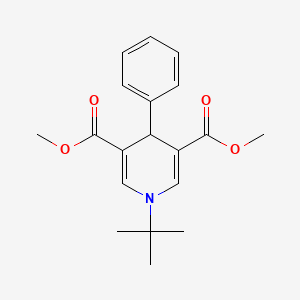
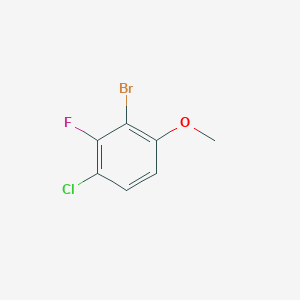
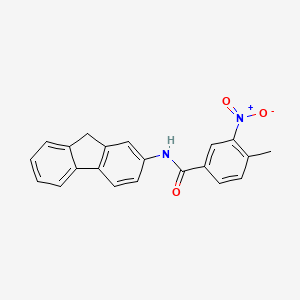
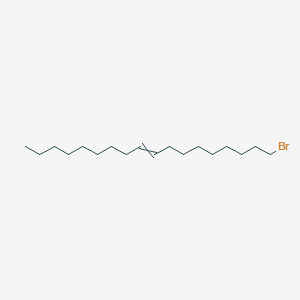
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
